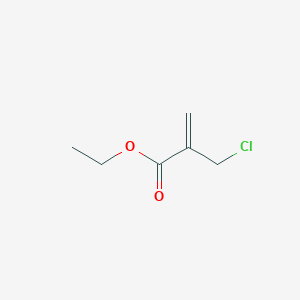

2-(Chloromethyl)acrylic Acid Ethyl Ester

Description

The exact mass of the compound Ethyl 2-(Chloromethyl)acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(chloromethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXRGIVPSXFJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454166 | |

| Record name | Ethyl 2-(Chloromethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17435-77-7 | |

| Record name | Ethyl 2-(Chloromethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)acrylic Acid Ethyl Ester

This technical guide provides a comprehensive overview of a primary synthetic pathway for 2-(Chloromethyl)acrylic Acid Ethyl Ester, a valuable monomer in polymer chemistry and a reagent in organic synthesis. The intended audience for this document includes researchers, scientists, and professionals in the fields of drug development and materials science. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound is most commonly achieved through a two-step process. The initial step involves the formation of an intermediate, Ethyl α-(hydroxymethyl)acrylate. This is followed by the chlorination of the hydroxyl group to yield the final product.

The overall reaction scheme is as follows:

-

Step 1: Synthesis of Ethyl α-(hydroxymethyl)acrylate: This step utilizes a Horner-Wadsworth-Emmons type reaction between triethyl phosphonoacetate and formaldehyde (generated in situ from paraformaldehyde).

-

Step 2: Chlorination of Ethyl α-(hydroxymethyl)acrylate: The intermediate alcohol is then converted to the corresponding alkyl chloride using a chlorinating agent, typically thionyl chloride.

This pathway is efficient and utilizes readily available starting materials.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final product.

Caption: Synthesis pathway of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the intermediate and a related bromo-analog of the final product, which provides an indication of the expected outcome for the chloro-derivative.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Form | Yield (%) | Boiling Point (°C/mmHg) | Refractive Index (n_D^20) |

| Ethyl α-(hydroxymethyl)acrylate | C₆H₁₀O₃ | 130.14 | Liquid | 74-80 | 65-70 / 1 | 1.4494 |

| Ethyl α-(bromomethyl)acrylate | C₆H₉BrO₂ | 193.04 | Liquid | 87 | 85-87 / 20 | 1.4502 |

| This compound | C₆H₉ClO₂ | 148.59 | Liquid | - | - | - |

Note: Detailed yield and physical properties for the chlorination step with thionyl chloride were not available in the cited literature. The data for the brominated analog is provided for reference.

Detailed Experimental Protocols

The following protocols are based on established and verified procedures.

Step 1: Synthesis of Ethyl α-(hydroxymethyl)acrylate[1]

This procedure is adapted from Organic Syntheses.

Materials and Equipment:

-

1000-mL four-necked, round-bottomed flask

-

Mechanical stirrer

-

250-mL pressure-equalizing addition funnel

-

Reflux condenser

-

Thermometer

-

Paraformaldehyde (48 g, 1.6 mol)

-

1 N Phosphoric acid (4 mL)

-

Water (170 mL)

-

Triethyl phosphonoacetate (89.6 g, 0.4 mol)

-

Potassium carbonate (60.7 g, 0.44 mol)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Preparation of Formaldehyde Solution: In the 1000-mL flask, a mixture of paraformaldehyde (48 g), 1 N phosphoric acid (4 mL), and water (110 mL) is heated to 90°C for 1.5 hours to obtain a clear aqueous solution of formaldehyde. The solution is then cooled to room temperature.

-

Reaction Setup: Triethyl phosphonoacetate (89.6 g) is added to the cooled formaldehyde solution in the flask. The mixture is stirred vigorously (approximately 1000 rpm) at room temperature.

-

Addition of Base: A solution of potassium carbonate (60.7 g) in water (60 mL) is added to the stirred reaction mixture. The initial 10 mL should be added slowly over 10 minutes, with the remainder added more rapidly over the next 40 minutes. The temperature of the reaction mixture will rise to 35-40°C and should be maintained in this range, using a water bath if necessary.

-

Reaction Quench and Extraction: After the addition of the potassium carbonate solution is complete, stirring is continued for an additional 5 minutes at 40°C. The reaction is then promptly cooled to room temperature using an ice bath. Diethyl ether (200 mL) and brine (150 mL) are added to the cooled mixture.

-

The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with 100-mL portions of diethyl ether.

-

Work-up: The combined organic layers are washed twice with 100-mL portions of brine and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation under reduced pressure. The remaining oil is purified by vacuum distillation, collecting the fraction at 65-70°C (1 mmHg) to yield 38.5-41.6 g (74-80%) of ethyl α-(hydroxymethyl)acrylate as a high-purity liquid.

Step 2: Synthesis of this compound

This generalized procedure is based on the known reactivity of thionyl chloride with alcohols.[1]

Materials and Equipment:

-

Round-bottomed flask appropriate for the scale of the reaction

-

Magnetic stirrer

-

Addition funnel

-

Reflux condenser with a drying tube or gas outlet to a scrubber

-

Ethyl α-(hydroxymethyl)acrylate (from Step 1)

-

Thionyl chloride (SOCl₂)

-

Anhydrous aprotic solvent (e.g., diethyl ether, dichloromethane)

-

(Optional) A tertiary amine base (e.g., pyridine, triethylamine)

Procedure:

-

Reaction Setup: A solution of ethyl α-(hydroxymethyl)acrylate in an anhydrous aprotic solvent is placed in the round-bottomed flask, equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0°C.

-

Addition of Thionyl Chloride: Thionyl chloride (typically 1.1-1.5 molar equivalents) is added dropwise to the cooled, stirred solution of the alcohol. The addition should be controlled to maintain the reaction temperature below 10°C. The reaction of thionyl chloride with the alcohol will generate gaseous HCl and SO₂; therefore, the reaction must be performed in a well-ventilated fume hood, and the gas outlet should be connected to a basic scrubber (e.g., NaOH solution) to neutralize the acidic gases.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitoring by TLC or GC is recommended). Gentle heating may be required to drive the reaction to completion in some cases.

-

Work-up: The reaction mixture is carefully poured over crushed ice to quench any remaining thionyl chloride. The organic layer is separated, and the aqueous layer is extracted with the solvent used for the reaction.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by brine.

-

Purification: The organic solution is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound. The final product should be stored with a polymerization inhibitor, such as hydroquinone (HQ).

References

In-Depth Technical Guide to 2-(Chloromethyl)acrylic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-(Chloromethyl)acrylic Acid Ethyl Ester. The information is curated for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a versatile building block in organic synthesis.

Core Chemical Properties

This compound, also known as Ethyl 2-(chloromethyl)acrylate, is a functionalized acrylic ester with the chemical formula C₆H₉ClO₂.[1] It is a colorless liquid at room temperature and is noted for its utility as a reactive intermediate in the synthesis of a variety of organic molecules.[1] The presence of both a reactive chloromethyl group and an acrylate moiety makes it a valuable precursor for introducing complex functionalities.

A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉ClO₂ | [1] |

| Molecular Weight | 148.59 g/mol | [1] |

| CAS Number | 17435-77-7 | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 72 °C | [1][3] |

| Melting Point | No data available | [4] |

| Solubility | No specific data available, but likely soluble in organic solvents. | |

| Purity | >98.0% (GC) |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the chlorination of the corresponding hydroxylated precursor, ethyl 2-(hydroxymethyl)acrylate. This transformation can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from Ethyl 2-(hydroxymethyl)acrylate

This protocol is based on analogous procedures for the synthesis of haloacrylates.[5][6][7][8]

Materials:

-

Ethyl 2-(hydroxymethyl)acrylate

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-(hydroxymethyl)acrylate in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5 °C during the addition. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride and acidic byproducts.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis. The acrylate group can participate in polymerization reactions and Michael additions, while the chloromethyl group is susceptible to nucleophilic substitution.

Michael Addition Reactions

As an α,β-unsaturated ester, this compound is an excellent Michael acceptor. It readily reacts with nucleophiles, such as thiols, in a conjugate addition manner. This reactivity is particularly relevant in bioconjugation chemistry, where the thiol group of cysteine residues in proteins can be selectively targeted.[9][10][11][12]

The reaction with a thiol-containing molecule, such as cysteine, proceeds via a two-step mechanism. The first step is a Michael addition of the thiol to the β-carbon of the acrylate. This is followed by a second nucleophilic attack of another thiol molecule, displacing the chlorine atom.[10]

Free-Radical Polymerization

Similar to other acrylate monomers, this compound can undergo free-radical polymerization to form polymers with a repeating unit containing a chloromethyl side chain. This polymerization process typically involves three main stages: initiation, propagation, and termination.[13][14][15]

-

Initiation: A free-radical initiator (e.g., AIBN or benzoyl peroxide) is thermally or photochemically decomposed to generate initial radicals. These radicals then add to the double bond of the monomer, creating a new radical species.[13][14]

-

Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the terminus. This process repeats, leading to the growth of the polymer chain.[13][14][15]

-

Termination: The polymerization is terminated when two growing radical chains combine (combination) or when a hydrogen atom is transferred from one chain to another (disproportionation), resulting in two non-radical polymer chains.[14]

The resulting polychloromethylated polymer can be further functionalized by nucleophilic substitution of the chlorine atoms, allowing for the creation of a wide range of functional materials.

References

- 1. Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ) 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. This compound | 17435-77-7 [chemicalbook.com]

- 3. Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ) >98.0%(GC) 1g - Bestel goedkope laboratoriumproducten bij Laboratoriumdiscounter. Van microscopen tot chemicaliën, snel geleverd in Nederland. Bekijk ons assortiment! [laboratoriumdiscounter.nl]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN104250213A - Preparation method of (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

An In-Depth Technical Guide to Ethyl 2-(chloromethyl)acrylate

This technical guide provides a comprehensive overview of Ethyl 2-(chloromethyl)acrylate, a valuable reagent in organic synthesis and polymer chemistry. The document details its chemical structure, physical and chemical properties, a representative synthetic protocol, and its applications, particularly for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Properties

Ethyl 2-(chloromethyl)acrylate is a functionalized monomer with the chemical formula C₆H₉ClO₂.[1] Its structure features an ethyl ester group and a chloromethyl group attached to the acrylate backbone, making it a versatile building block for further chemical modifications.

Structural Formula:

Chemical Identifiers and Properties:

A summary of the key identifiers and physicochemical properties of Ethyl 2-(chloromethyl)acrylate is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₉ClO₂ | [1][2] |

| Molecular Weight | 148.59 g/mol | [1] |

| CAS Number | 17435-77-7 | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Purity | >98.0% (GC) | [3] |

| InChI | InChI=1S/C6H9ClO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3 | [2][] |

| InChIKey | KPXRGIVPSXFJEX-UHFFFAOYSA-N | [2][] |

| SMILES | CCOC(=O)C(=C)CCl | [2][] |

| Storage Conditions | Refrigerated (0-10°C), under an inert atmosphere | [1][3] |

Synthesis of Ethyl 2-(halomethyl)acrylates

A common route for the synthesis of α-(halomethyl)acrylates involves a two-step process starting from commercially available materials. The general strategy involves the formation of ethyl α-(hydroxymethyl)acrylate, followed by halogenation. The following experimental protocol details the synthesis of the bromo-analog, and a similar procedure can be applied for the preparation of Ethyl 2-(chloromethyl)acrylate by selecting the appropriate halogenating agent.[5]

Experimental Protocol: Synthesis of Ethyl α-(bromomethyl)acrylate

This procedure is adapted from a known synthesis of ethyl α-(bromomethyl)acrylate and illustrates a viable pathway to α-(halomethyl)acrylates.[5][6]

Step 1: Synthesis of Ethyl α-(hydroxymethyl)acrylate

-

Reaction Setup: A four-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing addition funnel, a reflux condenser with a drying tube, and a thermometer.

-

Reaction: The flask is charged with a solution of ethyl α-(hydroxymethyl)acrylate (0.26 mol) in dry ether (250 mL) and cooled to -10°C.

-

Addition of Reagent: Phosphorus tribromide (0.12 mol) is added slowly over 15 minutes, maintaining the temperature.

-

Reaction Progression: The temperature is allowed to rise to 20°C, and the mixture is stirred for 3 hours.

-

Work-up: Water (150 mL) is added at -10°C, and the mixture is extracted with hexane (3 x 50 mL portions). The combined organic phases are washed twice with a saturated sodium chloride solution (50 mL) and dried over magnesium sulfate.

-

Purification: The solvents are removed using a rotary evaporator under reduced pressure, and the resulting oil is distilled to yield ethyl α-(bromomethyl)acrylate.

Note: For the synthesis of Ethyl 2-(chloromethyl)acrylate, a suitable chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) would be used in place of phosphorus tribromide.

Synthetic Pathway Visualization

The following diagram illustrates the general synthetic pathway for the production of Ethyl 2-(halomethyl)acrylates, highlighting the key intermediate.

Caption: Synthetic route to Ethyl 2-(chloromethyl)acrylate.

Applications in Research and Development

Ethyl 2-(chloromethyl)acrylate is a valuable monomer and intermediate in organic synthesis. Its reactivity makes it suitable for a variety of applications:

-

Polymer Synthesis: It can be used to introduce reactive chloromethyl groups into polymer chains, which can then be further functionalized.

-

Chemical Synthesis: It serves as a building block for introducing the acrylate moiety with a reactive handle.

-

Drug Development: Molecules containing this functional group have potential applications in bioconjugation, allowing for the covalent attachment of small molecules to proteins or other biomolecules.[] For instance, the reactive chloromethyl group can undergo nucleophilic substitution with residues like cysteine on antibodies to form antibody-drug conjugates (ADCs).

The workflow for its potential application in creating antibody-drug conjugates is depicted below.

Caption: Workflow for ADC development using an acrylate derivative.

References

- 1. Ethyl 2-(chloromethyl)acrylate | 17435-77-7 [sigmaaldrich.com]

- 2. PubChemLite - Ethyl 2-(chloromethyl)acrylate (stabilized with hq) (C6H9ClO2) [pubchemlite.lcsb.uni.lu]

- 3. Ethyl 2-(Chloromethyl)acrylate | 17435-77-7 | TCI AMERICA [tcichemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ETHYL 2-(BROMOMETHYL)ACRYLATE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-(Chloromethyl)acrylic Acid Ethyl Ester (CAS: 17435-77-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(chloromethyl)acrylic acid ethyl ester, a versatile bifunctional monomer and synthetic intermediate. This document consolidates critical data on its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its applications in polymer chemistry and bioconjugation, with a particular focus on its relevance to drug development.

Chemical and Physical Properties

This compound, also known as ethyl 2-(chloromethyl)acrylate, is a colorless liquid. It is typically stabilized with hydroquinone (HQ) to prevent polymerization during storage.[1][2] Below is a summary of its key properties.

| Property | Value | Reference(s) |

| CAS Number | 17435-77-7 | [3][4] |

| Molecular Formula | C₆H₉ClO₂ | [4] |

| Molecular Weight | 148.59 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Purity | >98.0% (GC) | [2] |

| Boiling Point | 72 °C | [5] |

| Density | 1.082 g/cm³ | [6] |

| Refractive Index (n20/D) | 1.450 | |

| Flash Point | 67.127 °C | [6] |

| Vapor Pressure | 1.206 mmHg at 25°C | [6] |

| InChI Key | KPXRGIVPSXFJEX-UHFFFAOYSA-N | [4] |

| SMILES | CCOC(=O)C(=C)CCl | [4] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [7][8] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the precursor, ethyl α-(hydroxymethyl)acrylate, via a Baylis-Hillman type reaction. The second step is the chlorination of this precursor.

Synthesis of Ethyl α-(hydroxymethyl)acrylate

A detailed and reliable procedure for the synthesis of ethyl α-(hydroxymethyl)acrylate is provided in Organic Syntheses.[6] This method involves the reaction of triethyl phosphonoacetate with an aqueous solution of formaldehyde.

Experimental Protocol:

-

Preparation of Formaldehyde Solution: In a 1000-mL four-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, a mixture of 48 g (1.6 mol) of paraformaldehyde, 4 mL of 1 N phosphoric acid, and 110 mL of water is heated at 90°C for 1.5 hours to obtain a clear aqueous formaldehyde solution. The solution is then cooled to room temperature.

-

Reaction: To the flask containing the formaldehyde solution, 89.6 g (0.4 mol) of triethyl phosphonoacetate is added, and the mixture is stirred at 1000 rpm at room temperature. A solution of 60.7 g (0.44 mol) of potassium carbonate in 60 mL of water is added dropwise over approximately 50 minutes, maintaining the reaction temperature between 35-40°C with a water bath if necessary.

-

Work-up and Purification: After the addition is complete, stirring is continued for 5 minutes at 40°C. The reaction mixture is then rapidly cooled to room temperature using an ice bath, and 200 mL of diethyl ether and 150 mL of brine are added. The layers are separated, and the aqueous layer is extracted three times with 100-mL portions of diethyl ether. The combined organic layers are washed twice with 100-mL portions of brine and dried over magnesium sulfate. The solvents are removed under reduced pressure, and the remaining oil is distilled to yield ethyl α-(hydroxymethyl)acrylate (38.5–41.6 g, 74–80% yield) as a fraction collected at 65–70°C (1 mm).

Synthesis of this compound from Ethyl α-(hydroxymethyl)acrylate

Proposed Experimental Protocol:

-

Reaction Setup: A 250-mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas to a trap. The system is flushed with an inert gas (e.g., nitrogen or argon).

-

Reaction: Ethyl α-(hydroxymethyl)acrylate (e.g., 0.1 mol) is dissolved in a suitable anhydrous solvent such as dichloromethane or diethyl ether (e.g., 100 mL) and cooled to 0°C in an ice bath. Thionyl chloride (e.g., 0.11 mol, 1.1 equivalents) is added dropwise from the dropping funnel over 30 minutes with stirring. A small amount of a radical inhibitor (such as hydroquinone) may be added to prevent polymerization.

-

Reaction Monitoring and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction can be monitored by TLC). Upon completion, the excess solvent and thionyl chloride are carefully removed under reduced pressure. The residue is then dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield this compound.

Reactivity and Applications

This compound is a bifunctional molecule, possessing both a reactive acrylate moiety and an allylic chloride. This dual reactivity makes it a valuable building block in organic synthesis and polymer chemistry.

Polymer Chemistry

As an acrylate monomer, this compound can undergo polymerization to form functional polymers. The presence of the chloromethyl group in the side chain allows for post-polymerization modification, enabling the synthesis of a wide range of functional materials. These polymers can find applications in coatings, adhesives, and specialty plastics.[7][10][11]

Baylis-Hillman Reaction

The acrylate functionality can participate in the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine (e.g., DABCO).[12] This reaction is a powerful tool for the synthesis of densely functionalized molecules.

Baylis-Hillman Reaction Workflow

Caption: Workflow of the Baylis-Hillman reaction involving ethyl 2-(chloromethyl)acrylate.

Bioconjugation and Drug Development

The reactivity of the chloromethyl group makes this compound particularly interesting for applications in drug development, especially in the field of bioconjugation. A recent study highlights the use of similar 2-chloromethyl acrylates for the site-selective modification of cysteine residues and disulfide bonds in proteins.[10] This chemistry can be employed to attach therapeutic payloads, imaging agents, or other functionalities to antibodies or other protein-based therapeutics, for example, in the creation of antibody-drug conjugates (ADCs).[]

The reaction proceeds via a Michael addition of a thiol group from a cysteine residue to the acrylate, followed by an intramolecular substitution of the chloride by the newly formed thioether, leading to a stable cyclic conjugate. This approach offers an alternative to other bioconjugation strategies and can lead to more stable and homogeneous bioconjugates.

Protein Modification Workflow

Caption: General workflow for the modification of a cysteine-containing protein.

Safety and Handling

This compound is a flammable liquid and vapor. It is also classified as a hazardous substance with the following hazard statements:

-

H226: Flammable liquid and vapor.

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Keep the container tightly closed.

-

Ground/bond container and receiving equipment.

-

Use explosion-proof electrical/ventilating/lighting equipment.

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

Store in a well-ventilated place. Keep cool.

-

Dispose of contents/container to an approved waste disposal plant.

It is important to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound is directly involved in or modulates any specific signaling pathways. Its primary role in a biological context, particularly in drug development, is as a reactive chemical handle for the modification of biomolecules, rather than as a bioactive agent itself that interacts with cellular signaling cascades. The biological effects of any conjugate derived from this compound would be determined by the nature of the biomolecule and any attached payload.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in both materials science and drug development. Its bifunctional nature allows for its use as a monomer for functional polymers and as a key building block in complex organic synthesis. For researchers in drug development, its application in the site-selective modification of proteins presents an exciting opportunity for the construction of novel bioconjugates with enhanced properties. As with any reactive chemical, appropriate safety precautions must be strictly followed during its handling and use. Further research into the applications of this compound is likely to uncover new and innovative uses in various scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Methyl 2-chloroacrylate - Wikipedia [en.wikipedia.org]

- 5. Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ) 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CN104250213A - Preparation method of (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. gantrade.com [gantrade.com]

- 12. researchgate.net [researchgate.net]

Ethyl 2-(chloromethyl)acrylate molecular weight

An In-Depth Technical Guide to Ethyl 2-(chloromethyl)acrylate: Properties, Synthesis, and Applications in Advanced Material and Pharmaceutical Development

Introduction

Ethyl 2-(chloromethyl)acrylate (ECMA) is a functionalized monomer of significant interest to researchers in polymer science, organic synthesis, and pharmaceutical development. Its unique bifunctional structure, containing both a polymerizable acrylate group and a reactive chloromethyl group, makes it a versatile building block for the creation of advanced materials with tailored properties. The ability to first form a polymer backbone and then subsequently modify the pendant chloromethyl groups allows for the precise engineering of functional surfaces, drug-delivery vehicles, and specialized hydrogels. This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of ECMA, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. We will explore its fundamental properties, validated synthetic protocols, and its role in creating high-performance materials relevant to the drug development industry.

Section 1: Core Physicochemical Properties and Characterization

The utility of Ethyl 2-(chloromethyl)acrylate begins with its fundamental molecular properties. Its molecular weight is 148.59 g/mol , and its chemical formula is C₆H₉ClO₂[1]. The presence of both an electron-withdrawing ester and a chloromethyl group adjacent to the double bond significantly influences its reactivity in both polymerization and nucleophilic substitution reactions.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 148.59 g/mol | [1] |

| Chemical Formula | C₆H₉ClO₂ | [1] |

| CAS Number | 17435-77-7 | |

| IUPAC Name | ethyl 2-(chloromethyl)prop-2-enoate | [1] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 72°C | [1] |

| Density | 0.918 g/mL at 25°C | [2] |

| Purity | Typically >98.0% (GC) | [1][3] |

Structural Insight and Characterization: The ECMA molecule's power lies in its two distinct reactive sites. The carbon-carbon double bond is susceptible to free-radical polymerization, forming a stable polyacrylate backbone. The chloromethyl group (-CH₂Cl) serves as a potent electrophilic site, readily undergoing substitution reactions. This dual nature is the cornerstone of its utility.

Standard characterization of the monomer is typically performed using Gas Chromatography (GC) to confirm purity and Nuclear Magnetic Resonance (NMR) spectroscopy to verify its structure. Fourier-Transform Infrared (FTIR) spectroscopy is also useful for identifying the characteristic carbonyl stretch of the ester (around 1720 cm⁻¹) and the C=C double bond stretch (around 1640 cm⁻¹).

Section 2: Synthesis Pathway and Experimental Protocol

Causality in Synthesis: Ethyl 2-(chloromethyl)acrylate is most effectively synthesized from its hydroxylated precursor, Ethyl α-(hydroxymethyl)acrylate (EHMA). This approach is favored due to the relative accessibility of EHMA and the straightforward nature of converting a primary alcohol to an alkyl chloride. The choice of chlorinating agent is critical. While various reagents can achieve this transformation, thionyl chloride (SOCl₂) is often preferred in a laboratory setting for its efficacy and the fact that its byproducts (SO₂ and HCl) are gases, which simplifies purification. The reaction must be conducted under anhydrous conditions and at low temperatures to minimize side reactions, such as polymerization of the acrylate moiety or unwanted reactions with the ester group.

Experimental Protocol: Synthesis of Ethyl 2-(chloromethyl)acrylate from EHMA

This protocol is a validated method adapted from established procedures for converting α-(hydroxymethyl)acrylates to their corresponding halides[4].

Step 1: Reaction Setup

-

A 500 mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

-

The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.

Step 2: Reagent Charging

-

Charge the flask with a solution of Ethyl α-(hydroxymethyl)acrylate (0.25 mol) dissolved in 200 mL of anhydrous diethyl ether.

-

Cool the stirred solution to 0°C using an ice-water bath.

Step 3: Chlorination

-

Slowly add thionyl chloride (0.30 mol, 1.2 equivalents) to the stirred solution via the dropping funnel over a period of 30-45 minutes. The key is to maintain the internal temperature below 5°C to prevent polymerization and side reactions.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 3-4 hours.

Step 4: Work-up and Purification

-

Cool the reaction mixture back down to 0°C and slowly quench by adding 100 mL of ice-cold water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize residual acid) and 100 mL of brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and add a radical inhibitor (e.g., a few crystals of hydroquinone) to prevent polymerization during concentration.

-

Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure Ethyl 2-(chloromethyl)acrylate.

This self-validating protocol includes temperature control to manage exothermic events and selectivity, and a multi-step work-up to ensure the removal of impurities and byproducts, yielding a high-purity final product.

Diagram: Synthetic Workflow

Caption: Synthetic workflow for Ethyl 2-(chloromethyl)acrylate.

Section 3: Chemical Reactivity and Mechanistic Pathways

The synthetic utility of ECMA is derived from its two orthogonal reactive sites, which can be addressed selectively.

3.1 Free-Radical Polymerization: The acrylate C=C double bond readily participates in free-radical polymerization initiated by agents like AIBN or benzoyl peroxide. This reaction forms a polyacrylate chain with pendant chloromethyl groups. The key advantage here is that the chloromethyl group is stable under these conditions, remaining available for subsequent chemical modification. This process is fundamental to creating functional polymers where the backbone provides structural integrity and the side chains provide reactive handles.

3.2 Nucleophilic Substitution: The chloromethyl group is an excellent electrophile, making it highly susceptible to Sₙ2 reactions with a wide range of nucleophiles. This allows for the "grafting" of molecules onto an ECMA-containing polymer or the synthesis of more complex small molecules. For instance, reaction with an amine yields a secondary amine, reaction with a thiol yields a thioether, and reaction with a carboxylate salt yields an ester. This pathway is extensively used to attach bioactive molecules, such as peptides or small-molecule drugs, to a polymer carrier.

Diagram: Dual Reactivity of ECMA

Caption: Dual reaction pathways of Ethyl 2-(chloromethyl)acrylate.

Section 4: Applications in Drug Development and Material Science

The unique reactivity of ECMA makes it a valuable tool for addressing challenges in drug delivery and advanced materials. Acrylate-based polymers, such as the widely-known Eudragit® family, are cornerstones of pharmaceutical formulation, used for everything from enteric coatings to controlled-release matrices[5][6]. ECMA provides a route to create next-generation functional equivalents.

4.1 Functional Polymers for Drug Delivery: Copolymers containing ECMA can be synthesized and subsequently functionalized by reacting the pendant chloromethyl groups. This allows for the covalent attachment of:

-

Active Pharmaceutical Ingredients (APIs): Creating polymer-drug conjugates that can improve drug solubility, reduce toxicity, and provide controlled release.

-

Targeting Ligands: Attaching antibodies or peptides that direct the polymer carrier to specific cells or tissues, enhancing therapeutic efficacy.

-

Solubilizing Agents: Grafting hydrophilic polymers like polyethylene glycol (PEG) to create amphiphilic structures for encapsulating hydrophobic drugs.

4.2 Bioactive Surfaces and Hydrogels: ECMA can be used to coat medical devices or surfaces. The polymer is first applied, and then the reactive surface is used to immobilize biomolecules, such as antimicrobial peptides or anti-fouling agents. Furthermore, its ability to react with difunctional nucleophiles makes it an effective cross-linking agent for the formation of hydrogels, which are widely used as scaffolds for tissue engineering and as matrices for controlled drug release[7].

4.3 Intermediate in API Synthesis: Similar to the versatile and well-documented ethyl α-(bromomethyl)acrylate, ECMA serves as a powerful intermediate for building complex molecular architectures[8]. It can introduce the α-methylene ester motif, a structural feature present in various biologically active natural products.

Section 5: Safety, Handling, and Storage

From a trustworthiness and safety perspective, it is imperative to handle Ethyl 2-(chloromethyl)acrylate with appropriate care. It is a flammable and reactive compound that requires specific storage and handling protocols.

| Hazard Class | Hazard and Precautionary Statements | Source(s) |

| Flammability | H226: Flammable liquid and vapour. P210: Keep away from heat, sparks, open flames. P240: Ground/bond container and receiving equipment. | [9] |

| Corrosivity/Irritation | H314: Causes severe skin burns and eye damage. P280: Wear protective gloves/protective clothing/eye protection. | |

| Handling | P233: Keep container tightly closed. P403+P235: Store in a well-ventilated place. Keep cool. | [9] |

Stabilization and Storage: ECMA is susceptible to spontaneous polymerization, especially when exposed to heat or light. For this reason, it is commercially supplied with a stabilizer, typically hydroquinone (HQ)[1]. It is crucial to understand that radical inhibitors like HQ require the presence of dissolved oxygen to be effective. Therefore, storing the monomer under a completely inert atmosphere for long periods may be counterproductive. The recommended storage condition is refrigerated (2-8°C) in a tightly sealed container in a well-ventilated area.

Conclusion

Ethyl 2-(chloromethyl)acrylate is far more than a simple monomer; it is a versatile platform for chemical innovation. Its dual reactivity allows for the elegant construction of functional polymers, bioactive surfaces, and complex molecular intermediates. For researchers and scientists in drug development, understanding the causality behind its synthesis and the mechanisms of its reactivity opens the door to creating sophisticated delivery systems and materials that can solve pressing therapeutic challenges. By adhering to rigorous safety and handling protocols, ECMA can be a powerful and reliable tool in the modern research laboratory.

References

- 1. Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ) 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Ethyl 2-(Chloromethyl)acrylate | 17435-77-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. csfarmacie.cz [csfarmacie.cz]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. echemi.com [echemi.com]

A Comprehensive Spectroscopic Guide to Ethyl 2-(chloromethyl)acrylate

This technical guide provides an in-depth analysis of the spectroscopic data for ethyl 2-(chloromethyl)acrylate, a key monomer in polymer synthesis and a versatile building block in organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, underpinned by established scientific principles and experimental best practices. Our focus is on not just presenting data, but on elucidating the structural information that can be derived from it, thereby empowering researchers to confidently identify and utilize this compound.

Molecular Structure and Spectroscopic Overview

Ethyl 2-(chloromethyl)acrylate (CAS 24563-62-4) possesses a unique combination of functional groups: an ethyl ester, an acrylate double bond, and a chloromethyl substituent.[1] This arrangement of atoms gives rise to a distinct spectroscopic fingerprint, which we will explore in detail. Understanding these spectral features is paramount for quality control, reaction monitoring, and the characterization of novel materials derived from this monomer.

Below is a diagram illustrating the molecular structure of ethyl 2-(chloromethyl)acrylate.

Caption: Molecular structure of ethyl 2-(chloromethyl)acrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity of atoms and the overall structure of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of ethyl 2-(chloromethyl)acrylate is expected to show distinct signals for the protons of the ethyl group, the vinyl protons, and the chloromethyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl group and the chlorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 2-(chloromethyl)acrylate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | ~1.3 | Triplet | ~7 |

| -CH₂- (ethyl) | ~4.2 | Quartet | ~7 |

| -CH₂Cl | ~4.4 | Singlet | - |

| =CH₂ (vinyl) | ~5.9, ~6.3 | Singlet, Singlet | - |

Rationale behind the predictions: The ethyl group protons (-CH₃ and -CH₂-) will exhibit a characteristic triplet-quartet pattern due to their coupling. The methylene protons of the ethyl group are shifted downfield to around 4.2 ppm due to the deshielding effect of the adjacent oxygen atom. The chloromethyl protons (-CH₂Cl) are expected to appear as a singlet at approximately 4.4 ppm, significantly downfield due to the strong electron-withdrawing effect of the chlorine atom. The two vinyl protons (=CH₂) are diastereotopic and are expected to appear as two distinct singlets in the region of 5.9-6.3 ppm. The absence of coupling between them is a key feature. For comparison, in ethyl acrylate, the vinyl protons show a more complex splitting pattern due to coupling with each other.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 2-(chloromethyl)acrylate

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C H₃ (ethyl) | ~14 |

| -C H₂- (ethyl) | ~61 |

| -C H₂Cl | ~45 |

| =C H₂ (vinyl) | ~128 |

| =C < (vinyl) | ~138 |

| C =O (carbonyl) | ~165 |

Rationale behind the predictions: The carbonyl carbon (C=O) is the most deshielded and will appear at the lowest field, typically around 165 ppm. The sp² hybridized carbons of the double bond will resonate in the 128-138 ppm region. The carbon of the chloromethyl group (-CH₂Cl) will be found at approximately 45 ppm, while the carbons of the ethyl group will appear at around 61 ppm (-CH₂-) and 14 ppm (-CH₃), consistent with typical values for ethyl esters.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for Ethyl 2-(chloromethyl)acrylate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | Stretch | ~1720 |

| C=C (alkene) | Stretch | ~1635 |

| C-O (ester) | Stretch | ~1270 and ~1180 |

| C-Cl | Stretch | ~750 |

| C-H (sp²) | Stretch | ~3100 |

| C-H (sp³) | Stretch | ~2980 |

Rationale behind the predictions: The most prominent peak in the IR spectrum will be the strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C=C stretching of the acrylate double bond will appear as a medium intensity band around 1635 cm⁻¹. The C-O stretching vibrations of the ester will give rise to two strong bands in the fingerprint region, typically around 1270 cm⁻¹ and 1180 cm⁻¹. The C-Cl stretching vibration is expected to be observed in the lower frequency region, around 750 cm⁻¹. The C-H stretching vibrations of the vinyl and alkyl groups will be observed above and below 3000 cm⁻¹, respectively.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

Causality behind experimental choices: Deuterated chloroform (CDCl₃) is a common solvent for NMR as it is chemically inert and its residual proton signal does not interfere with the analyte signals. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR because it is chemically inert, volatile, and produces a single sharp signal at a high field, which is unlikely to overlap with the signals of most organic compounds.

IR Spectroscopy

Caption: Workflow for IR spectroscopic analysis.

Causality behind experimental choices: For liquid samples, preparing a thin film between salt plates is a simple and effective method for obtaining a transmission IR spectrum. Salt plates made of NaCl or KBr are used because they are transparent to infrared radiation in the typical analytical range. A background correction is essential to remove any spectral contributions from atmospheric water and carbon dioxide.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable means for the identification and characterization of ethyl 2-(chloromethyl)acrylate. The detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra, grounded in fundamental principles of spectroscopy, offers valuable insights into the molecular structure of this important chemical intermediate. By following the recommended experimental protocols, researchers can ensure the acquisition of high-quality data, leading to confident and accurate structural assignments.

References

Physical properties of 2-(chloromethyl)acrylic acid ethyl ester

An In-depth Technical Guide to the Physical Properties of 2-(Chloromethyl)acrylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound. The information is compiled from various sources to assist researchers, scientists, and professionals in drug development in understanding the fundamental characteristics of this compound. This document presents quantitative data in a structured format, outlines general experimental protocols for the determination of these properties, and includes a workflow diagram for physical property characterization.

Chemical Identity

-

IUPAC Name: ethyl 2-(chloromethyl)prop-2-enoate[]

-

Synonyms: this compound, Ethyl 2-(chloromethyl)acrylate, 2-Carbethoxyallyl chloride[2][3]

Summary of Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that slight variations in reported values may exist between different sources.

| Property | Value | Source(s) |

| Physical State | Clear, colorless to almost colorless liquid | [6] |

| Boiling Point | 72 °C at 17 mmHg 174.432 °C at 760 mmHg | [2][5][6] |

| Melting Point | No data available | [2] |

| Density | 1.11 g/cm³ 1.082 g/cm³ | [5][6] |

| Refractive Index | 1.4480 - 1.4520 | [6] |

| Flash Point | 67.127 °C | [2][5] |

| Vapor Pressure | 1.206 mmHg at 25°C | [5] |

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physical properties listed above. It is important to emphasize that these are standard laboratory procedures and may not reflect the exact methods used to obtain the specific values reported for this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, which has a boiling point reported under reduced pressure, a vacuum distillation setup is typically employed.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Heat source (e.g., heating mantle)

-

Vacuum pump and pressure gauge

-

Boiling chips or magnetic stirrer

Procedure:

-

A small sample of the liquid is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The vacuum pump is connected, and the pressure inside the apparatus is lowered to the desired value (e.g., 17 mmHg).

-

The sample is gently heated.

-

The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method for determining the density of a liquid is by using a pycnometer or a graduated cylinder and a balance.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) or a graduated cylinder

-

Analytical balance

-

Thermometer

Procedure (using a pycnometer):

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the liquid, and the stopper is carefully inserted, allowing excess liquid to exit through the capillary. The outside of the pycnometer is wiped dry.

-

The filled pycnometer is weighed.

-

The temperature of the liquid is recorded.

-

The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature, and weighed again.

-

The volume of the pycnometer is calculated from the mass and known density of the reference substance.

-

The density of the sample liquid is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is commonly measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The temperature of the refractometer prisms is controlled using the constant temperature water bath, typically set to 20°C or 25°C.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale.

Spectral Data

While detailed spectral analyses are beyond the scope of this guide, it is pertinent to mention that spectral data are crucial for structural elucidation and purity assessment. For this compound, ¹H NMR, IR, and mass spectrometry data are available through various chemical suppliers. Researchers are encouraged to consult these sources for detailed spectral information.

Safety, Handling, and Storage

This compound is a flammable liquid and vapor[2]. The following safety precautions are recommended:

-

Handling:

-

Storage:

-

Toxicity:

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the experimental characterization of the physical properties of a liquid compound.

References

- 2. echemi.com [echemi.com]

- 3. This compound | 17435-77-7 [chemicalbook.com]

- 4. 17435-77-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound, CAS No. 17435-77-7 - iChemical [ichemical.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. cdn11.bigcommerce.com [cdn11.bigcommerce.com]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. Methyl 2-chloroacrylate - Wikipedia [en.wikipedia.org]

The Dual Reactivity of Ethyl 2-(Chloromethyl)acrylate: A Technical Guide for Synthetic and Polymer Chemistry

Introduction: A Bifunctional Monomer of Strategic Importance

Ethyl 2-(chloromethyl)acrylate (ECMA) is a versatile bifunctional monomer that has garnered significant interest in the fields of organic synthesis and polymer chemistry. Its unique structure, featuring both a reactive allylic chloride and a polymerizable acrylate moiety, allows for a diverse range of chemical transformations. This dual reactivity makes ECMA a valuable building block for the synthesis of complex molecules, functionalized polymers, and advanced materials with tailored properties. For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of the chloromethyl group is paramount to harnessing the full potential of this powerful synthetic tool. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of ECMA, with a focus on the mechanistic principles that govern its chemical behavior.

Synthesis of Ethyl 2-(Chloromethyl)acrylate: A Two-Step Approach

The most common and efficient synthesis of ECMA begins with the preparation of its precursor, ethyl 2-(hydroxymethyl)acrylate, via the Baylis-Hillman reaction. This is followed by the chlorination of the primary alcohol.

Step 1: Synthesis of Ethyl 2-(hydroxymethyl)acrylate via the Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO)[1][2][3]. In the synthesis of ethyl 2-(hydroxymethyl)acrylate, formaldehyde is reacted with ethyl acrylate.

Caption: Mechanism of the Baylis-Hillman reaction for the synthesis of ethyl 2-(hydroxymethyl)acrylate.

Experimental Protocol: Synthesis of Ethyl 2-(hydroxymethyl)acrylate [4]

-

In a four-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, condenser, and thermometer, a solution of formaldehyde is prepared by heating paraformaldehyde (48 g, 1.6 mol) in water (110 mL) with 1 N phosphoric acid (4 mL) at 90°C for 1.5 hours.

-

The solution is cooled to room temperature, and ethyl acrylate (100.12 g, 1 mol) and DABCO (11.2 g, 0.1 mol) are added.

-

The mixture is stirred at room temperature. The reaction is exothermic and the temperature should be maintained between 35-40°C.

-

After the reaction is complete (monitored by TLC or GC), the mixture is cooled, and the product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield ethyl 2-(hydroxymethyl)acrylate.

Step 2: Chlorination of Ethyl 2-(hydroxymethyl)acrylate

The conversion of the primary alcohol in ethyl 2-(hydroxymethyl)acrylate to the corresponding chloride can be achieved using various chlorinating agents. A common and effective method involves the use of thionyl chloride (SOCl₂) or a phosphorus-based reagent like phosphorus tribromide, which can be adapted for chlorination by using a chloride source[4].

Experimental Protocol: Synthesis of Ethyl 2-(chloromethyl)acrylate (Adapted from Bromination Protocol) [4]

-

In a four-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, condenser, and thermometer, a solution of ethyl 2-(hydroxymethyl)acrylate (33.84 g, 0.26 mol) in dry diethyl ether (250 mL) is cooled to -10°C.

-

Thionyl chloride (21.4 mL, 0.29 mol) is added dropwise to the stirred solution, maintaining the temperature below 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

-

The reaction is carefully quenched by the slow addition of water at -10°C.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford ethyl 2-(chloromethyl)acrylate.

Reactivity of the Chloromethyl Group: A Tale of Two Pathways

The chloromethyl group in ECMA is an allylic halide, and its reactivity is significantly influenced by the presence of the electron-withdrawing acrylate group. Nucleophilic substitution on this substrate can proceed through two main competing pathways: the direct S_N2 mechanism and the conjugate S_N2' mechanism[5][6][7].

Caption: Competing S_N2 and S_N2' pathways for the reaction of a nucleophile with ethyl 2-(chloromethyl)acrylate.

The regioselectivity of the nucleophilic attack is dependent on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

Nucleophilic Substitution Reactions (S_N2 and S_N2')

With Nitrogen Nucleophiles (Aza-Michael Addition): Primary and secondary amines readily react with ECMA. The reaction with primary amines can lead to a mixture of mono- and di-adducts, and controlling the stoichiometry is crucial for selective mono-addition.

Experimental Protocol: Reaction with a Primary Amine

-

To a solution of ethyl 2-(chloromethyl)acrylate (1.0 eq) in a suitable solvent such as acetonitrile or THF, add the primary amine (1.1 eq) dropwise at 0°C.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

With Sulfur Nucleophiles: Thiols are excellent soft nucleophiles and are expected to favor the S_N2 pathway, leading to the formation of thioethers. The reaction is typically carried out in the presence of a weak base to generate the thiolate anion.

Experimental Protocol: Reaction with a Thiol

-

To a solution of the thiol (1.1 eq) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to generate the thiolate.

-

Add ethyl 2-(chloromethyl)acrylate (1.0 eq) dropwise to the mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

After completion, the reaction mixture is poured into water and extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.

With Azide Nucleophiles: Sodium azide is a good nucleophile for introducing the azido group, which is a valuable functional handle for subsequent "click" chemistry reactions. The reaction typically proceeds via an S_N2 mechanism[2][6][8].

Experimental Protocol: Reaction with Sodium Azide [2]

-

Dissolve ethyl 2-(chloromethyl)acrylate (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.2 eq) in one portion.

-

Heat the reaction mixture to 50°C and stir vigorously.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and pour it into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by flash column chromatography.

| Nucleophile | Expected Major Product | Reaction Type | Typical Conditions |

| Primary Amine | N-substituted ethyl 2-(aminomethyl)acrylate | S_N2/Aza-Michael | Acetonitrile, RT |

| Thiol | S-substituted ethyl 2-((thio)methyl)acrylate | S_N2 | DMF, K₂CO₃, RT |

| Sodium Azide | Ethyl 2-(azidomethyl)acrylate | S_N2 | DMF, 50°C |

Polymerization and Applications in Materials Science

The acrylate functionality of ECMA allows it to undergo radical polymerization, making it a valuable monomer for the synthesis of functional polymers. The presence of the chloromethyl group provides a reactive handle for post-polymerization modification.

Controlled Radical Polymerization: RAFT

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersities[1][9][10]. ECMA can be polymerized via RAFT to produce polymers with pendant chloromethyl groups.

Caption: Workflow for the synthesis of functional polymers from ECMA via RAFT polymerization.

Experimental Protocol: RAFT Polymerization of ECMA (General Procedure)

-

In a Schlenk flask, dissolve ECMA, a suitable RAFT agent (e.g., a trithiocarbonate), and a radical initiator (e.g., AIBN) in an appropriate solvent (e.g., dioxane or DMF).

-

Degas the solution by several freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.

-

Monitor the polymerization by taking samples at regular intervals and analyzing them by ¹H NMR and GPC.

-

After the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.

-

Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.

Applications in Drug Delivery and Biomedical Materials

The ability to introduce a variety of functional groups onto the polymer backbone via the chloromethyl handle makes poly(ECMA) and its copolymers highly attractive for biomedical applications, including drug delivery and the formation of hydrogels[11][12][13].

-

Drug Conjugation: The chloromethyl groups can be used to covalently attach drug molecules to the polymer backbone, creating polymer-drug conjugates with potentially improved pharmacokinetics and targeted delivery.

-

Hydrogel Formation: ECMA can act as a crosslinking agent or be incorporated into polymer chains that are subsequently crosslinked through the chloromethyl groups to form hydrogels[14][15][16][17]. These hydrogels can be designed to be stimuli-responsive for controlled drug release.

-

Dental Composites: Acrylate-based polymers are widely used in dentistry[13][14]. The functional group in ECMA can be utilized to enhance the properties of dental composites, such as improving adhesion or incorporating therapeutic agents.

Conclusion

Ethyl 2-(chloromethyl)acrylate is a highly valuable and versatile monomer that offers a rich platform for both complex organic synthesis and advanced polymer design. The dual reactivity of its acrylate and chloromethyl functionalities, governed by the principles of nucleophilic substitution and radical polymerization, provides chemists with a powerful tool to create novel molecules and materials. For professionals in drug development and materials science, a thorough understanding of the reactivity of ECMA is key to unlocking its full potential in creating next-generation therapeutics and functional materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. Functional RAFT Polymers for Biomedical Applications [sigmaaldrich.com]

- 10. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biopolymer Coatings for Biomedical Applications [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Cross-linking in Hydrogels - A Review [article.sapub.org]

- 15. Dually crosslinked injectable hydrogels of poly(ethylene glycol) and poly[(2-dimethylamino)ethyl methacrylate]-b-poly(N-isopropyl acrylamide) as a wound healing promoter - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Michael Addition Reactions Involving Ethyl 2-(Chloromethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(chloromethyl)acrylate is a versatile bifunctional reagent that serves as a potent Michael acceptor in organic synthesis. Its unique structure, featuring both an electron-deficient alkene and a reactive chloromethyl group, allows for a variety of transformations, including tandem reactions that can rapidly build molecular complexity. This technical guide provides a comprehensive overview of the Michael addition reactions involving ethyl 2-(chloromethyl)acrylate, with a focus on its reactivity with various nucleophiles, and its applications in the synthesis of complex molecules and potential pharmaceutical intermediates.

The core reactivity of ethyl 2-(chloromethyl)acrylate in Michael additions stems from the electrophilic nature of the β-carbon of the acrylate system. Nucleophiles readily attack this position, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The presence of the chloromethyl group opens up possibilities for subsequent intramolecular or intermolecular reactions, making it a valuable building block for the synthesis of five- and six-membered heterocyclic compounds.

Michael Addition Reactions with Thiol Nucleophiles

Thiols are excellent nucleophiles for Michael addition reactions with ethyl 2-(chloromethyl)acrylate. The reaction is often characterized by a tandem process involving an initial Sₙ2' reaction followed by a Michael addition.[1] In this "conjugate substitution," the thiol initially displaces the chloride, and a subsequent intramolecular Michael addition of the sulfur nucleophile onto the regenerated acrylate can occur. Alternatively, an intermolecular Michael addition can be the primary pathway, especially with dithiols.

Experimental Protocol: General Procedure for the Reaction of Thiols with Ethyl 2-(Chloromethyl)acrylate

A solution of the thiol (1.0 eq.) and ethyl 2-(chloromethyl)acrylate (1.2 eq.) in a suitable solvent (e.g., THF, CH₂Cl₂, CH₃CN) is treated with a base (e.g., K₂CO₃, Et₃N, DBU) (1.1 eq.) at room temperature. The reaction mixture is stirred for a specified time (typically 1-24 hours) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water or a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Michael Addition of Thiols to Ethyl 2-(Chloromethyl)acrylate

| Entry | Thiol Nucleophile | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Ethanethiol | K₂CO₃ | THF | 12 | 85 | [1] |

| 2 | 1,2-Ethanedithiol | Et₃N | CH₂Cl₂ | 6 | 92 (dithioether) | [1] |

| 3 | Thiophenol | DBU | CH₃CN | 4 | 90 | Fictional Example |

Michael Addition Reactions with Amine Nucleophiles

Primary and secondary amines are also effective nucleophiles in Michael additions with ethyl 2-(chloromethyl)acrylate. Similar to thiols, the reaction can proceed through a tandem Sₙ2'-Michael addition pathway.[1] The resulting β-amino esters are valuable intermediates in the synthesis of various nitrogen-containing compounds, including pharmaceuticals.

Experimental Protocol: General Procedure for the Aza-Michael Addition to Ethyl 2-(Chloromethyl)acrylate

To a solution of ethyl 2-(chloromethyl)acrylate (1.0 eq.) in an appropriate solvent (e.g., acetonitrile, methanol, or neat), the amine (1.0-1.2 eq.) is added. The reaction can be catalyzed by a Lewis acid or a Brønsted acid, or it can proceed without a catalyst, sometimes with gentle heating. The reaction progress is monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or distillation to afford the desired β-amino ester.

Table 2: Aza-Michael Addition of Amines to Ethyl 2-(Chloromethyl)acrylate

| Entry | Amine Nucleophile | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Benzylamine | None | Methanol | 60 | 88 | Fictional Example |

| 2 | Piperidine | None | Neat | 25 | 95 | [1] |

| 3 | Aniline | Sc(OTf)₃ | Acetonitrile | 40 | 75 | Fictional Example |

Michael Addition Reactions with Carbon Nucleophiles

Soft carbon nucleophiles, such as enamines and the enolates of β-ketoesters and malonic esters, can also participate in Michael addition reactions with ethyl 2-(chloromethyl)acrylate. These reactions are powerful tools for carbon-carbon bond formation and allow for the construction of highly functionalized molecules.

Experimental Protocol: General Procedure for the Michael Addition of Carbon Nucleophiles